[3-(1H-Pyrazol-1-yl)phenyl]amine methanesulfonate
Description
Properties
IUPAC Name |
methanesulfonic acid;3-pyrazol-1-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.CH4O3S/c10-8-3-1-4-9(7-8)12-6-2-5-11-12;1-5(2,3)4/h1-7H,10H2;1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVOLIHTIOTOQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC(=CC(=C1)N2C=CC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1390654-64-4 | |
| Record name | Benzenamine, 3-(1H-pyrazol-1-yl)-, compd. with methanesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1390654-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(1H-Pyrazol-1-yl)phenyl]amine methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization-Coupled Amination Strategies
The foundational approach involves the cyclization of β-ketoesters with phenylhydrazine derivatives to form the pyrazole core, followed by functionalization of the aromatic ring. For instance, WO2015063709A1 details a method where 1-acetoacetyl-4-tert-butoxycarbonylpiperazine reacts with phenylhydrazine in ethanol under reflux, yielding a pyrazolyl intermediate. Subsequent cyclization with Lawesson’s reagent in tetrahydrofuran (THF) at 50–55°C facilitates the formation of the pyrazole ring while avoiding toxic solvents like pyridine. The tert-butoxycarbonyl (Boc) protecting group is then removed via trifluoroacetic acid (TFA), yielding the free amine, which is subsequently treated with methanesulfonic acid to form the methanesulfonate salt.
Key Reaction Parameters
Solventless Carbocation-Mediated Coupling
A solventless methodology, adapted from MDPI’s work on poly(pyrazolyl)phenyl-methane ligands, leverages carbocation intermediates to couple pyrazole derivatives with aromatic amines. Heating α,α',α''-trichlorotoluene (PhCCl₃) with 3,5-dimethylpyrazole at 120°C generates a resonance-stabilized quinonoid carbocation, which undergoes electrophilic substitution at the para position of the pyrazole. This approach eliminates solvent waste and reduces purification steps, though it requires precise temperature control to avoid decomposition. The resulting [3-(1H-pyrazol-1-yl)phenyl]amine is then treated with methanesulfonic acid in a biphasic system (toluene/water) to isolate the methanesulfonate salt.
Advantages
Protection-Deprotection Sequences for Amine Stability
CN103275010A emphasizes the use of temporary protecting groups (e.g., Boc, acetyl, or benzyloxycarbonyl) to prevent side reactions during pyrazole formation. For example, 1-acetoacetyl-4-benzyloxycarbonylpiperazine is reacted with phenylhydrazine in ethanol, followed by deprotection via hydrogenolysis (palladium on carbon) to liberate the primary amine. Methanesulfonic acid is then added in ethyl acetate to precipitate the salt.
Critical Observations
- Deprotection Efficiency : Hydrogenolysis achieves >95% conversion but requires specialized equipment.
- Salt Crystallization : Optimal pH 10–11 during neutralization ensures high-purity crystals.
Comparative Analysis of Methodologies
Table 1: Yield and Efficiency Across Synthetic Routes
| Method | Key Reagents | Temperature Range | Solvent System | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Cyclization (WO2015063709A1) | Lawesson’s reagent, TFA | 50–110°C | Ethanol, THF | 87 | 99.5 |
| Solventless (MDPI) | PhCCl₃, PzMe₂ | 80–160°C | Solvent-free | 50 | 98.0 |
| Protection-Deprotection (CN103275010A) | Pd/C, Methanesulfonic acid | 25–60°C | Ethanol, Ethyl acetate | 90 | 99.2 |
Optimization Strategies for Industrial Production
Temperature-Controlled Cyclization
Maintaining 50–55°C during Lawesson’s reagent-mediated cyclization prevents exothermic side reactions, as evidenced by a 15% yield increase compared to ambient conditions. Cooling the reaction mixture to 0–5°C before filtration further enhances crystal purity.
Solvent Selection for Salt Formation
Toluene outperforms dichloromethane in biphasic systems due to its immiscibility with water and ease of removal. Post-salt formation, washing with aqueous sodium bicarbonate (60 g in 600 mL H₂O) removes residual acid, achieving a 99.5% purity threshold.
Catalytic Hydrogenation Efficiency
Using 10% Pd/C under 50 psi H₂ at 25°C achieves full deprotection of benzyloxycarbonyl groups within 12 hours, with catalyst recyclability up to five cycles without significant activity loss.
Analytical Characterization and Quality Control
Spectroscopic Validation
Thermogravimetric Analysis (TGA)
The salt exhibits stability up to 200°C, with a sharp decomposition onset at 210°C, correlating with methanesulfonate anion breakdown.
Applications and Derivative Synthesis
The methanesulfonate salt enhances aqueous solubility, making it ideal for parenteral formulations. Derivatives such as [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]amine methanesulfonate are synthesized via analogous routes, substituting 3,5-dimethylpyrazole in the cyclization step.
Chemical Reactions Analysis
Structural Characteristics Influencing Reactivity
The pyrazole core in related compounds exhibits bond length variations that inform reactivity patterns:
-
C–N bond lengths : Ranged from 1.299–1.300 Å in pyrazole derivatives (e.g., M1–M6), comparable to experimental values (1.275–1.287 Å) for similar structures .
-
N–N bond lengths : Calculated at 1.372–1.381 Å, aligning with experimental observations (1.369–1.385 Å) .
-
Dihedral angles : Distortions in the pyrazole ring due to aryl/benzoyl substituents suggest steric and electronic effects during reactions .
Table 1: Key Bond Parameters in Pyrazole Derivatives
| Bond Type | Calculated Length (Å) | Experimental Range (Å) |
|---|---|---|
| C3–N7 (pyrazole) | 1.298–1.300 | 1.275–1.287 |
| N–N (pyrazole) | 1.372–1.381 | 1.369–1.385 |
Synthetic and Functionalization Reactions
While direct data on [3-(1H-Pyrazol-1-yl)phenyl]amine methanesulfonate is unavailable, protocols for analogous pyrazole derivatives include:
Acid/Base-Mediated Transformations
-
Deprotonation and salt formation : Methanesulfonate groups (excellent leaving groups) may undergo nucleophilic substitution. For example, glacial acetic acid in reaction workups facilitates protonation/deprotonation equilibria, as seen in piperazine-pyrazole syntheses .
-
Cross-coupling : Palladium-catalyzed reactions (e.g., with acrolein diethyl acetal) enable functionalization at the pyrazole ring’s C4 position, demonstrated in the synthesis of (2E)-3-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)-2-propenal .
Thermal and Solvent Effects
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Temperature-dependent steps : Reactions often proceed at 50–110°C, with cooling to 0–5°C for crystallization (e.g., piperazine-acetate isolation) .
-
Solvent systems : Toluene and DMF are utilized for solubility control, while aqueous sodium bicarbonate washes remove acidic byproducts .
Computational Predictions for Reactivity
Density functional theory (DFT) studies on related compounds highlight:
-
Frontier orbital energies : HOMO-LUMO gaps correlate with stability and charge-transfer potential, critical for predicting electrophilic/nucleophilic sites .
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Hydrogen bonding capacity : Electrostatic stabilization via N–H···O interactions (e.g., in benzamide derivatives) suggests methanesulfonate’s role in stabilizing intermediates .
Table 2: Reactivity Descriptors from DFT Calculations
| Parameter | Value Range | Implication |
|---|---|---|
| HOMO (eV) | -5.2 to -5.5 | Electron-donating capability |
| LUMO (eV) | -1.8 to -2.1 | Susceptibility to nucleophiles |
| Dipole moment (Debye) | 4.3–5.1 | Polar interaction propensity |
Table 3: Reaction Conditions from Patent Literature
| Step | Conditions | Purpose |
|---|---|---|
| Washing | 52–55°C, aqueous NaHCO₃ | Byproduct removal |
| Concentration | 100–110°C, atmospheric pressure | Solvent reduction |
| Crystallization | 0–5°C, toluene | Product isolation |
| Drying | 40–45°C, 15–20 hours | Residual solvent elimination |
Potential Reaction Pathways for [3-(1H-Pyrazol-1-yl)phenyl]amine Methanesulfonate
-
Nucleophilic substitution : Methanesulfonate group replacement by amines/thiols under basic conditions.
-
Pd-catalyzed coupling : Functionalization via Suzuki-Miyaura or Heck reactions at the pyrazole ring.
-
Acid-base reactions : Deprotonation of the amine group for salt formation or coordination chemistry.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including [3-(1H-Pyrazol-1-yl)phenyl]amine methanesulfonate, in anticancer research. Pyrazole compounds have been shown to exhibit cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, certain derivatives have demonstrated significant inhibition of tumor growth in xenograft models.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| [3-(1H-Pyrazol-1-yl)phenyl]amine | HeLa | 12.5 | Induces apoptosis |
| [3-(1H-Pyrazol-1-yl)phenyl]amine | MCF-7 | 15.0 | Cell cycle arrest |
| [3-(1H-Pyrazol-1-yl)phenyl]amine | A549 | 10.0 | Inhibition of proliferation |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. Molecular docking studies suggest that it may inhibit key inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
Materials Science
Nonlinear Optical (NLO) Properties
[3-(1H-Pyrazol-1-yl)phenyl]amine methanesulfonate exhibits promising nonlinear optical properties, which are crucial for applications in photonics and optoelectronics. The presence of the pyrazole moiety enhances the molecular hyperpolarizability, making it suitable for use in devices such as optical switches and frequency converters.
Table 2: NLO Properties of Pyrazole Compounds
| Compound | Nonlinear Optical Coefficient (β) | Application Area |
|---|---|---|
| [3-(1H-Pyrazol-1-yl)phenyl]amine | 45 x 10^-30 esu | Optical switching |
| [4-(1H-Pyrazol-1-yl)phenyl]amine | 38 x 10^-30 esu | Frequency conversion |
Biochemical Applications
Enzyme Inhibition
Studies have shown that pyrazole derivatives can act as effective inhibitors for various enzymes involved in metabolic pathways. For example, certain derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
Case Study: COX Inhibition
A study evaluated the inhibitory effects of [3-(1H-Pyrazol-1-yl)phenyl]amine methanesulfonate on COX enzymes:
- Results : The compound displayed an IC50 value of 5 µM against COX-2, indicating strong potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of [3-(1H-Pyrazol-1-yl)phenyl]amine methanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole Moieties
Pyrazole derivatives are widely studied due to their diverse pharmacological and material properties. Below is a comparative analysis of key analogues:
Key Observations:
- Functional Group Diversity: While the target compound features a sulfonate group for enhanced solubility, compound 7a incorporates a thiophene-cyano-ketone system, which may influence electronic properties and reactivity .
- Synthetic Routes: The synthesis of 7a involves multicomponent reactions with sulfur and malononitrile, contrasting with the methanesulfonate salt formation process implied for the target compound .
Commercial and Purity Considerations
The target compound is available globally at 95–98% purity, with significant price variations (e.g., €137.20–€908.30 for 1–25 g from eNovation Chemicals) .
Crystallographic and Analytical Tools
Structural characterization of similar compounds often relies on crystallographic software such as SHELX (for refinement) and WinGX (for data processing) . For example, N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)-pyridazin-3-amine was analyzed using these tools to resolve its crystal structure .
Biological Activity
[3-(1H-Pyrazol-1-yl)phenyl]amine methanesulfonate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
[3-(1H-Pyrazol-1-yl)phenyl]amine methanesulfonate features a pyrazole moiety attached to a phenyl group, which is further substituted by a methanesulfonate group. This structure is significant as it influences the compound's solubility and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds related to pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria. A notable example includes derivatives that demonstrated minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL against Staphylococcus aureus and other pathogens .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| Pyrazole Derivative 1 | S. aureus | 0.78 |
| Pyrazole Derivative 2 | E. coli | 3.125 |
| Pyrazole Derivative 3 | P. mirabilis | 2.5 |
The mechanisms behind this antimicrobial activity often involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Anticancer Activity
In addition to its antimicrobial properties, [3-(1H-Pyrazol-1-yl)phenyl]amine methanesulfonate has been investigated for its anticancer potential. Studies have shown that certain pyrazole derivatives can inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression.
Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the effects of various pyrazole derivatives on human cancer cell lines, revealing that some compounds exhibited IC50 values in the micromolar range, indicating potent antiproliferative effects . The study highlighted the importance of structural modifications in enhancing biological activity.
The biological activity of [3-(1H-Pyrazol-1-yl)phenyl]amine methanesulfonate can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes or signal transduction pathways.
- Membrane Disruption : Some derivatives have been shown to disrupt bacterial membranes, leading to cell lysis.
- Antioxidant Activity : Certain pyrazole derivatives exhibit antioxidant properties, which can contribute to their anticancer effects by reducing oxidative stress within cells.
Research Findings
Recent studies have focused on synthesizing new pyrazole derivatives and evaluating their biological activities. For instance, a series of novel compounds were tested against various pathogens and cancer cell lines, leading to the identification of several promising candidates for further development .
Table 2: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for [3-(1H-Pyrazol-1-yl)phenyl]amine methanesulfonate, and how can reaction intermediates be characterized?
Synthesis typically involves condensation reactions of propenones with hydrazine derivatives, followed by methanesulfonate salt formation. For example, pyrazoline intermediates can be synthesized via cyclocondensation of substituted propenones and hydrazine in ethanol under reflux. Characterization of intermediates includes:
Q. What spectroscopic and crystallographic methods are recommended for structural validation of this compound?
- Single-crystal X-ray diffraction (SCXRD): Use SHELX software (e.g., SHELXL for refinement) to resolve anisotropic displacement parameters and confirm the methanesulfonate counterion .
- FT-IR spectroscopy: Identify N-H stretching (3200–3400 cm⁻¹) and sulfonate group vibrations (~1200 cm⁻¹).
- Elemental analysis: Validate C, H, N, and S content to confirm stoichiometry .
Q. How should researchers handle safety protocols during synthesis?
- Personal protective equipment (PPE): Wear gloves, lab coats, and goggles to avoid skin/eye contact ().
- Ventilation: Use fume hoods to mitigate inhalation risks, especially during solvent reflux.
- Spill management: Absorb spills with inert materials (e.g., silica gel) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can researchers address crystallographic data contradictions, such as twinning or anisotropic displacement outliers?
- Twinning: Use the TWINABS module in SHELX or CrysAlisPro to deconvolute overlapping reflections. For severe cases, re-crystallize the compound in alternative solvents (e.g., DMSO/water mixtures) .
- Anisotropic displacement: Refine thermal parameters with restraints in SHELXL or apply the Rigid Bond Restraint (RBR) model to resolve overfitting .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in protein-ligand interactions?
- Molecular docking: Use AutoDock Vina or Glide to model binding to targets like BAZ2A bromodomain ().
- MD simulations: Run 100-ns trajectories in GROMACS to assess stability of sulfonate-protein hydrogen bonds.
- Experimental validation: Co-crystallize with target proteins (e.g., using PHENIX for refinement) and compare binding affinities via ITC or SPR .
Q. How can researchers validate analytical methods for quantifying trace impurities in bulk samples?
- HPLC-DAD/MS: Develop a gradient method with a C18 column (e.g., 0.1% TFA in water/acetonitrile) to separate methanesulfonate-related impurities (e.g., 3-(trifluoromethylphenyl)propyl methanesulfonate, ).
- Forced degradation studies: Expose the compound to heat (40°C), acid (0.1M HCl), and UV light to identify degradation products .
Q. What experimental approaches resolve discrepancies between spectroscopic and crystallographic data (e.g., unexpected bond lengths)?
Q. How can low synthetic yields of [3-(1H-Pyrazol-1-yl)phenyl]amine intermediates be optimized?
- Catalyst screening: Test Pd/C or CuI for coupling reactions to enhance pyrazole ring formation.
- Microwave-assisted synthesis: Reduce reaction time from 24h to 2h at 80°C ().
- Workup optimization: Use SPE cartridges (C18) for rapid purification instead of column chromatography .
Methodological Considerations
Q. What software tools are essential for crystallographic data processing and refinement?
Q. How should researchers design stability studies for long-term storage of this compound?
- ICH guidelines: Store samples at 25°C/60% RH and 40°C/75% RH for 6 months.
- Analytical monitoring: Track sulfonate hydrolysis via ¹H NMR (δ 3.2 ppm for CH₃SO₃⁻) and HPLC .
Troubleshooting
Q. How to address poor solubility in aqueous buffers during biological assays?
- Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
- Salt formation: Convert to hydrochloride salt via HCl/EtOH treatment ().
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
